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Compound of Interest

Compound Name: Hortensin

Cat. No.: B043526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hortensin is a naturally occurring flavonoid, specifically a 3,4'-dihydroxy-6,7-dimethoxyflavone,

that has garnered interest within the scientific community for its potential biological activities,

including its antimutagenic properties.[1] Found in plants such as Millingtonia hortensis, the

precise structural elucidation of Hortensin is fundamental for understanding its mechanism of

action, for quality control of herbal preparations, and for guiding further drug development

efforts. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS),

stands as a powerful analytical technique for the definitive identification and structural

characterization of flavonoids like Hortensin due to its high sensitivity, specificity, and ability to

provide detailed structural information through fragmentation analysis.[1][2][3]

This application note provides a detailed protocol for the extraction and subsequent structural

characterization of Hortensin from a plant matrix using High-Performance Liquid

Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocols
Sample Preparation: Extraction of Hortensin from Plant
Material
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This protocol is adapted from established methods for flavonoid extraction from plant tissues.

[4][5]

Materials:

Plant tissue (e.g., leaves or flowers of Millingtonia hortensis)

Liquid nitrogen

Mortar and pestle

Methanol (HPLC grade)

Formic acid (LC-MS grade)

Deionized water

Microcentrifuge tubes (2 mL)

Sonicator

Centrifuge

Syringe filters (0.22 µm PVDF)

SpeedVac concentrator or nitrogen evaporator

Procedure:

Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen to quench

metabolic processes.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powdered sample to a 2 mL microcentrifuge tube.

Add 1.5 mL of extraction solvent (80% methanol in water with 0.1% formic acid). The formic

acid aids in maintaining the stability of the flavonoid structure.
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Vortex the mixture for 1 minute to ensure thorough mixing.

Sonicate the sample for 30 minutes in a sonication bath to facilitate cell lysis and extraction.

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet solid debris.

Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into a

clean HPLC vial.

For increased concentration, the extract can be dried using a SpeedVac or under a gentle

stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.

HPLC-MS/MS Analysis of Hortensin
This protocol outlines the conditions for the separation and mass spectrometric analysis of

Hortensin.

Instrumentation:

UHPLC or HPLC system

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of

MS/MS (e.g., triple quadrupole or Q-TOF)

Reagents:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

Chromatographic Separation:

Set the column temperature to 30°C.

Equilibrate the column with the initial mobile phase conditions.
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Inject 5 µL of the filtered extract.

A gradient elution is typically used to separate flavonoids. An example gradient is as

follows:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 60% B

15-18 min: Linear gradient from 60% to 95% B

18-20 min: Hold at 95% B

20-21 min: Return to 5% B

21-25 min: Re-equilibrate at 5% B

Set the flow rate to 0.3 mL/min.

Mass Spectrometric Detection:

Operate the ESI source in positive ionization mode, as flavonoids readily form protonated

molecules [M+H]+.

Typical ESI source parameters:

Capillary Voltage: 3.5 - 4.5 kV

Gas Temperature: 300 - 350°C

Nebulizer Pressure: 30 - 40 psi

Drying Gas Flow: 8 - 10 L/min

Acquire data in full scan mode over a mass range of m/z 100-1000 to identify the

protonated molecule of Hortensin.

Perform targeted MS/MS analysis on the precursor ion corresponding to [Hortensin+H]+.
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Data Presentation
The structural characterization of Hortensin by mass spectrometry relies on the accurate mass

measurement of its molecular ion and the interpretation of its fragmentation pattern.

Parameter Expected Value for Hortensin

Molecular Formula C₁₇H₁₄O₆

Monoisotopic Mass 314.0790 g/mol

Expected [M+H]⁺ ion m/z 315.0863

Table 1: Key Mass Spectrometric Data for Hortensin.

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of

Hortensin will fragment in a predictable manner, providing structural information. The

fragmentation of flavonoids often involves retro-Diels-Alder (rDA) reactions, as well as losses of

small neutral molecules like CO, H₂O, and CH₃.

Precursor Ion (m/z) Fragment Ion (m/z)
Proposed Neutral
Loss

Structural Origin of
Fragment

315.0863 299.0550 CH₄
Loss from a methoxy

group

315.0863 287.0598 CO

Loss of carbon

monoxide from the C-

ring

315.0863 167.0339 C₈H₆O₃

rDA fragmentation, A-

ring fragment with

substituents

315.0863 137.0233 C₉H₈O₃

rDA fragmentation, B-

ring fragment with

hydroxyl group

Table 2: Predicted MS/MS Fragmentation Pattern of Protonated Hortensin.
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Visualization of Experimental Workflow and
Fragmentation
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Caption: Experimental workflow for the characterization of Hortensin.
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Caption: Predicted fragmentation pathway of Hortensin in MS/MS.

Conclusion
The combination of HPLC with tandem mass spectrometry provides a robust and sensitive

method for the structural characterization of the flavonoid Hortensin. By analyzing the accurate

mass of the protonated molecule and its specific fragmentation patterns, researchers can

unambiguously identify Hortensin in complex plant extracts. This detailed structural

information is invaluable for its application in natural product chemistry, pharmacology, and the

development of new therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1425610/
https://pubmed.ncbi.nlm.nih.gov/1425610/
https://www.youtube.com/watch?v=3jIvQCy-vG0
https://m.youtube.com/watch?v=2aVCLuQm91c
https://pubchem.ncbi.nlm.nih.gov/compound/Hortensin
https://www.fishersci.com/us/en/browse/80014025/flavonoids
https://www.benchchem.com/product/b043526#use-of-mass-spectrometry-for-the-structural-characterization-of-hortensin
https://www.benchchem.com/product/b043526#use-of-mass-spectrometry-for-the-structural-characterization-of-hortensin
https://www.benchchem.com/product/b043526#use-of-mass-spectrometry-for-the-structural-characterization-of-hortensin
https://www.benchchem.com/product/b043526#use-of-mass-spectrometry-for-the-structural-characterization-of-hortensin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043526?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

